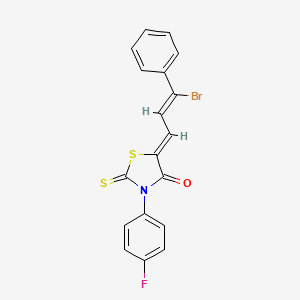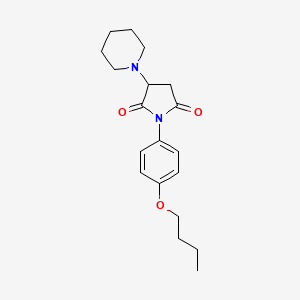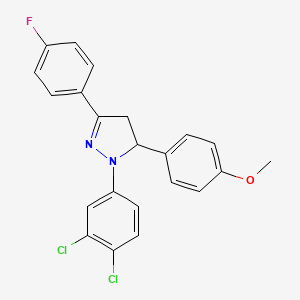![molecular formula C19H22N2O2 B4937063 4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}benzoic acid](/img/structure/B4937063.png)
4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}benzoic acid, also known as MPB, is a molecule that has attracted significant attention in the scientific community due to its potential therapeutic applications. MPB is a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward, motivation, and addiction. In
作用機序
The dopamine D3 receptor is primarily expressed in the mesolimbic pathway, which is involved in the regulation of reward and motivation. 4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}benzoic acid selectively blocks the D3 receptor, thereby reducing dopamine transmission in this pathway. This mechanism of action has been shown to reduce drug-seeking behavior in preclinical studies, making 4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}benzoic acid a potential treatment for addiction.
Biochemical and Physiological Effects
4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}benzoic acid has been shown to have both acute and chronic effects on dopamine transmission. Acutely, 4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}benzoic acid reduces dopamine release in the mesolimbic pathway, while chronically, it reduces the density of D3 receptors in this pathway. 4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}benzoic acid has also been shown to reduce anxiety-like behavior and inflammation in preclinical studies.
実験室実験の利点と制限
4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}benzoic acid has several advantages for lab experiments, including its high selectivity for the D3 receptor, its ease of synthesis, and its well-characterized mechanism of action. However, 4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}benzoic acid also has some limitations, including its poor solubility in aqueous solutions and its potential off-target effects at high concentrations.
将来の方向性
There are several future directions for research on 4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}benzoic acid. One area of interest is the development of more potent and selective D3 receptor antagonists. Another area of interest is the investigation of the long-term effects of 4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}benzoic acid on dopamine transmission and behavior. Additionally, 4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}benzoic acid could be tested in clinical trials for its potential therapeutic applications in addiction, depression, and schizophrenia.
Conclusion
In conclusion, 4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}benzoic acid is a molecule with significant potential for therapeutic applications in various neurological and psychiatric disorders. Its selective antagonism of the dopamine D3 receptor makes it a promising candidate for the treatment of addiction, depression, and schizophrenia. Further research is needed to fully understand the biochemical and physiological effects of 4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}benzoic acid and its potential for clinical use.
合成法
The synthesis of 4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}benzoic acid involves the reaction of 4-bromomethylbenzoic acid with 2-methylpiperazine in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain 4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}benzoic acid in high purity and yield.
科学的研究の応用
4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}benzoic acid has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Its selective antagonism of the dopamine D3 receptor makes it a promising candidate for the treatment of addiction, depression, and schizophrenia. 4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}benzoic acid has also been shown to have anxiolytic and anti-inflammatory effects.
特性
IUPAC Name |
4-[[4-(2-methylphenyl)piperazin-1-yl]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-15-4-2-3-5-18(15)21-12-10-20(11-13-21)14-16-6-8-17(9-7-16)19(22)23/h2-9H,10-14H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEGOMVHTMZGDQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)CC3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[4-(2-Methylphenyl)piperazin-1-yl]methyl]benzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N-(5-methyl-3-isoxazolyl)-4-piperidinecarboxamide](/img/structure/B4936990.png)
![4-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)benzoic acid](/img/structure/B4936997.png)


![N-(5-chloro-2-methoxyphenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B4937021.png)
![N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-2-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B4937023.png)
![N-[2-(tert-butylthio)ethyl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B4937026.png)
![2-[ethyl(propyl)amino]-3-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4937032.png)
![N-[4-(dimethylamino)phenyl]-N'-(4-isopropylbenzyl)ethanediamide](/img/structure/B4937040.png)
![methyl 4-{[(2,5-dichlorophenyl)amino]carbonyl}-2-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B4937048.png)
![ethyl 6-bromo-2-[(dimethylamino)methyl]-5-hydroxy-1-phenyl-1H-indole-3-carboxylate hydrochloride](/img/structure/B4937069.png)
![ethyl [5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4937075.png)
![2-(ethylthio)ethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4937081.png)
